![molecular formula C23H25N3O5S B12419646 3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide
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Overview
Description
SW083688 is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the MAP kinase kinase kinase (MAP3K) family. This compound has shown significant inhibition activity with an IC50 value of 1.3 micromolar. TAOK2 is involved in various cellular processes, including the regulation of the p38 MAPK and Hippo signaling pathways, which are crucial for cell growth, differentiation, and apoptosis .
Preparation Methods
The synthesis of SW083688 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups such as sulfonamides and amides to enhance selectivity and potency.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for SW083688 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods include continuous flow synthesis and automated purification systems to streamline the production process .
Chemical Reactions Analysis
SW083688 undergoes various chemical reactions, including:
Oxidation: SW083688 can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: SW083688 can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
SW083688 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TAOK2 and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of TAOK2 in cell growth, differentiation, and apoptosis.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, where TAOK2 is implicated in tumor growth and metastasis.
Industry: Utilized in the development of new drugs targeting TAOK2 and related kinases
Mechanism of Action
SW083688 exerts its effects by selectively inhibiting TAOK2, a kinase involved in the activation of the p38 MAP kinase cascade. This inhibition leads to the modulation of downstream signaling pathways, resulting in the regulation of cell growth, differentiation, and apoptosis. The molecular targets of SW083688 include the active site of TAOK2, where it binds competitively with ATP, thereby preventing the phosphorylation of downstream substrates .
Comparison with Similar Compounds
SW083688 is unique in its high selectivity and potency towards TAOK2 compared to other similar compounds. Some similar compounds include:
SW034538: Another TAOK2 inhibitor with an IC50 value of 300 nanomolar.
TAOK1 and TAOK3 inhibitors: Compounds that inhibit other members of the TAOK family but with different selectivity profiles.
The uniqueness of SW083688 lies in its ability to selectively inhibit TAOK2 with minimal off-target effects, making it a valuable tool for studying TAOK2-specific pathways and developing targeted therapies .
Biological Activity
3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the formation of the quinazoline core and subsequent modifications to introduce the ethoxy and thioxo functionalities. The synthetic pathways often utilize various reagents and catalysts to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For example, compounds containing the quinazoline scaffold have been shown to inhibit the proliferation of various cancer cell lines, including cervical, colon, and brain cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G0/G1) .
Table 1: Summary of Anticancer Activity Against Different Cell Lines
Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Quinazoline Derivative | HeLa (Cervical) | 15.5 | Apoptosis induction |
Quinazoline Derivative | HT29 (Colon) | 12.8 | Cell cycle arrest |
Quinazoline Derivative | U87 (Brain) | 18.0 | Inhibition of ERK signaling |
Antimicrobial Activity
Beyond anticancer effects, similar thioxo derivatives have demonstrated antimicrobial properties. Various studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thioxo group is crucial for enhancing the antimicrobial efficacy due to its role in disrupting microbial cellular functions .
Table 2: Antimicrobial Activity Against Various Pathogens
Compound Structure | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thioxo Derivative | E. coli | 32 µg/mL |
Thioxo Derivative | S. aureus | 16 µg/mL |
Thioxo Derivative | C. albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with a quinazoline structure often inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : These compounds can affect signaling pathways such as ERK/MAPK, leading to reduced cell proliferation.
- Induction of Oxidative Stress : The thioxo group may contribute to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved a synthesized derivative based on this compound that was tested in vivo using mouse models bearing xenograft tumors derived from human cancer cells. The results indicated a dose-dependent reduction in tumor size with minimal toxicity observed at therapeutic doses .
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-2-29-11-5-10-26-22(28)17-9-8-15(12-18(17)25-23(26)32)21(27)24-13-16-14-30-19-6-3-4-7-20(19)31-16/h3-4,6-9,12,16H,2,5,10-11,13-14H2,1H3,(H,24,27)(H,25,32) |
InChI Key |
CMHKKTGCFWZUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3COC4=CC=CC=C4O3)NC1=S |
Origin of Product |
United States |
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